molecular formula C44H30MgN4O B12065270 Magnesium meso-tetraphenylporphine monohydrate

Magnesium meso-tetraphenylporphine monohydrate

Cat. No.: B12065270
M. Wt: 655.0 g/mol
InChI Key: VTAVIQZTEKZUJO-UHFFFAOYSA-N
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Description

Magnesium meso-tetraphenylporphine is a magnesium-bound porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium meso-tetraphenylporphine typically involves the Adler-Longo method, which is a one-step condensation reaction of pyrrole with benzaldehyde in the presence of an acid catalyst. This reaction is carried out under acidic conditions and atmospheric exposure . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While the synthesis of magnesium meso-tetraphenylporphine is well-established in laboratory settings, scaling up to industrial production requires optimization of reaction conditions to improve yield and purity. This often involves the use of continuous flow reactors and advanced purification methods to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Magnesium meso-tetraphenylporphine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Reduction: Sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a wide range of substituted porphyrins .

Scientific Research Applications

Magnesium meso-tetraphenylporphine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of magnesium meso-tetraphenylporphine involves its ability to interact with various molecular targets and pathways. The compound’s porphyrin ring structure allows it to absorb light and transfer energy, making it useful in photodynamic therapy. Additionally, its ability to coordinate with metal ions enables it to act as a catalyst in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium meso-tetraphenylporphine is unique due to the presence of the magnesium ion, which imparts distinct electronic and catalytic properties. This makes it particularly useful in applications requiring light absorption and energy transfer, such as photodynamic therapy and catalysis .

Properties

Molecular Formula

C44H30MgN4O

Molecular Weight

655.0 g/mol

IUPAC Name

magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate

InChI

InChI=1S/C44H28N4.Mg.H2O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;1H2/q-2;+2;

InChI Key

VTAVIQZTEKZUJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Mg+2]

Origin of Product

United States

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